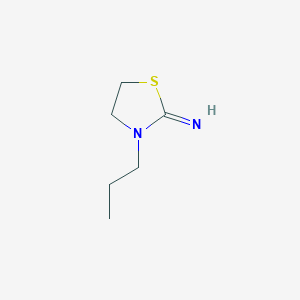

3-Propylthiazolidin-2-imine

説明

Structure

3D Structure

特性

分子式 |

C6H12N2S |

|---|---|

分子量 |

144.24 g/mol |

IUPAC名 |

3-propyl-1,3-thiazolidin-2-imine |

InChI |

InChI=1S/C6H12N2S/c1-2-3-8-4-5-9-6(8)7/h7H,2-5H2,1H3 |

InChIキー |

SVSBMCBDEBWCQG-UHFFFAOYSA-N |

正規SMILES |

CCCN1CCSC1=N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Propylthiazolidin 2 Imine and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have become a cornerstone in the synthesis of complex molecules like thiazolidin-2-imines due to their efficiency, atom economy, and ability to generate structural diversity in a single step. nih.gov, mdpi.com These reactions are particularly valuable as they reduce the time, cost, and effort associated with traditional multi-step synthetic procedures. nih.gov

Three-Component One-Pot Approaches for Thiazolidine-2-imine Ring Construction

One-pot multicomponent strategies are prominent in the construction of the thiazolidine-2-imine ring, avoiding the need to isolate intermediate products such as propargylamines. nih.gov, nih.gov

A significant three-component, one-pot approach involves the reaction of an aldimine, an alkyne, and an isothiocyanate. nih.gov This method proceeds through the in situ formation of a propargyl thiourea (B124793) intermediate, which then undergoes a 5-exo digonal (5-exo-dig) cyclization to yield the final thiazolidine-2-imine product. researchgate.net, nih.gov

Researchers have developed an enantioselective version of this reaction using a chiral copper-pybox complex as the catalyst. This process allows for the synthesis of chiral thiazolidine-2-imines with high enantiomeric excess (60-99% ee) via a highly regioselective intramolecular 5-exo-dig hydrothiolation. researchgate.net, wiley-vch.de Zinc (II) catalysts, particularly zinc chloride, have also been found to be highly efficient for this transformation, sometimes proving more effective than copper salts. nih.gov

| Entry | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 1 | CuCl₂ | Toluene (B28343) | 35 |

| 2 | CuCl₂ | DMF | 42 |

| 3 | CuBr | DMF | 34 |

| 4 | ZnI₂ | Toluene | 45 |

| 5 | ZnI₂ | DMF | 58 |

| 6 | Zn(OAc)₂ | DMF | 48 |

| 7 | ZnBr₂ | DMF | 62 |

| 8 | ZnCl₂ | DMF | 71 |

A novel four-component, one-pot reaction has been established using primary amines, ketones, terminal alkynes, and isothiocyanates. acs.org, nih.gov This copper-catalyzed method is particularly noteworthy for its ability to produce thiazolidin-2-imines that have a quaternary carbon center on the five-membered ring, achieving good to excellent yields. researchgate.net, nih.gov The reaction proceeds without the need to isolate the corresponding α-secondary propargylamines, which are formed in situ. acs.org, nih.gov

The mechanism, supported by Density Functional Theory (DFT) calculations and experimental findings, indicates that the copper(I)-catalyzed reaction between the in situ-formed propargylamine (B41283) and the isothiocyanate favors a pathway leading to the S-cyclized product (5-exo-dig) over the N-cyclized alternative. acs.org, nih.gov This chemo- and regioselective formation is crucial for the successful synthesis of the desired thiazolidin-2-imines. nih.gov

| Amine | Ketone | Alkyne | Isothiocyanate | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Benzylamine | Cyclohexanone (B45756) | Phenylacetylene | Phenyl isothiocyanate | CuCl₂ | 42 |

| Benzylamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | CuCl | 85 |

| Propylamine | Cyclohexanone | Phenylacetylene | Phenyl isothiocyanate | CuCl | 81 |

| Benzylamine | Acetone | Phenylacetylene | Phenyl isothiocyanate | CuCl | 72 |

Alternative Synthetic Routes to Thiazolidin-2-imines

While multicomponent reactions are highly efficient, other synthetic strategies, particularly those based on pre-formed intermediates, are also widely used. nih.gov

The reaction between propargylamines and isothiocyanates is one of the most prevalent and studied methods for constructing the thiazolidin-2-imine ring. nih.gov, nih.gov This approach has been explored extensively and forms the basis for many of the more complex multicomponent strategies. acs.org, nih.gov

The reaction can be carried out under various conditions. For instance, using a strong base like sodium hydroxide (B78521) (NaOH) with pre-formed, isolated propargylamines has been shown to be effective. nih.gov Alternatively, an efficient and convenient on-surface methodology has been developed where propargylamines and various aryl isothiocyanates react on silica (B1680970) gel at room temperature. mdpi.com

Catalytic Systems in Thiazolidin-2-imine Synthesis

The choice of catalyst is critical in the synthesis of thiazolidin-2-imines, influencing yield, selectivity, and reaction conditions. researchgate.net, nih.gov A range of catalytic systems, from simple metal salts to complex nanostructures, have been employed.

Copper Catalysts : Copper salts, such as CuCl, CuCl₂, and CuBr, are frequently used, particularly in the four-component synthesis from primary amines, ketones, alkynes, and isothiocyanates. acs.org, nih.gov Copper(I) triflate (CuOTf) combined with a chiral pyridine (B92270) bisoxazoline (pybox) ligand has been used to achieve enantioselectivity. wiley-vch.de, nih.gov

Zinc Catalysts : Zinc (II) salts, including ZnCl₂, ZnBr₂, ZnI₂, and Zn(OAc)₂, have demonstrated high efficiency in the three-component reaction of aldimines, alkynes, and isothiocyanates, with ZnCl₂ often providing the best yields. nih.gov

Dual Catalysis : A cooperative dual catalytic system of Cu(I) and Zn(II) has been successfully applied to the one-pot, four-component synthesis involving aldehydes, amines, alkynes, and isothiocyanates. nih.gov, nih.gov

Nanocatalysts : Advanced catalytic systems have also been developed, such as a magnetized nano Fe₃O₄-SiO₂@Glu-Cu(II) catalyst. nih.gov, sci-hub.se This system promotes a solvent-free, four-component reaction and offers advantages like easy separation from the reaction mixture using an external magnet and potential for reusability. sci-hub.se

Base Catalysis : In reactions involving pre-formed propargylamines and isothiocyanates, strong bases like NaOH can serve as the catalyst to facilitate the cyclization step. nih.gov

Zinc(II)-Catalyzed Cyclization Processes

While direct Zinc(II)-catalyzed cyclization for the specific synthesis of 3-propylthiazolidin-2-imine is not extensively detailed in the provided context, the use of zinc as a co-catalyst in the synthesis of the broader class of thiazolidine-2-imines has been noted. nih.gov Research has shown that a combination of Cu(I) and Zn(II) can be employed in a one-pot, four-component strategy to synthesize a library of thiazolidine-2-imines from aldehydes, alkynes, amines, and isothiocyanates. nih.gov This suggests a potential role for zinc catalysts, likely as Lewis acids, in activating substrates and facilitating the cyclization process. nih.gov Further investigation into the specific application and mechanism of zinc catalysis in the synthesis of 3-propylthiazolidin-2-imine is warranted.

Copper(I)-Catalyzed Multicomponent Reactions

Copper(I) catalysis is a prominent and efficient method for synthesizing thiazolidin-2-imines. acs.orgthieme-connect.comrsc.org A novel, one-pot, multicomponent reaction has been developed using a copper catalyst to react primary amines, ketones, terminal alkynes, and isothiocyanates, yielding thiazolidin-2-imines with quaternary carbon centers in good to excellent yields. nih.govacs.org This approach is valued for its modularity, sustainability, and the use of readily available starting materials. nih.govacs.org

In a typical procedure, a chiral copper-pybox complex can catalyze the reaction between an imine, a terminal alkyne, and an isothiocyanate to produce enantiopure thiazolidin-2-imines. rsc.org This process proceeds with high regioselectivity via an intramolecular 5-exo-dig hydrothiolation. rsc.org The use of CuI has been identified as crucial in the cycloisomerization of N-propargylthiourea to provide 5-methylenethiazolidin-2-imine. thieme-connect.com The reaction is believed to proceed through the sulfur atom's nucleophilic attack on the alkyne, a process favored over nitrogen attack. thieme-connect.com

Investigation of Lewis Acid Catalysts

Various Lewis acid catalysts have been investigated to improve the synthesis of thiazolidin-2-imines. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

In copper-catalyzed systems, different copper salts have been explored. For instance, replacing CuCl₂ with CuCl in a one-pot synthesis resulted in a 40% yield of the desired thiazolidin-2-imine. acs.org The use of Cu(OTf)₂ has also been examined. acs.org It is hypothesized that Cu(II) species like CuCl₂ may be reduced in situ to the active Cu(I) catalyst by thiourea byproducts formed during the reaction. acs.org

Other Lewis acids have also been shown to be effective. For example, BF₃·OEt₂ (15 mol%) has been used to catalyze the synthesis of 2-iminothiazolidines from activated aziridines and isothiocyanates. researchgate.net Similarly, Al(salen) complexes (5 mol%) have been employed for the same transformation. researchgate.net The table below summarizes the performance of various catalysts in the synthesis of thiazolidin-2-imine derivatives.

| Catalyst | Reactants | Product | Yield | Reference |

| CuCl₂ | Benzylamine, Cyclohexanone, Phenylacetylene, Phenyl isothiocyanate | Thiazolidin-2-imine derivative | 42% | acs.org |

| CuCl | Benzylamine, Cyclohexanone, Phenylacetylene, Phenyl isothiocyanate | Thiazolidin-2-imine derivative | 40% | acs.org |

| CuI (30 mol%) | Benzaldehyde, Benzylamine, Phenylacetylene | (Z,Z)-N,N'-Dibenzyl-5-benzylidene-4-phenylthiazolidin-2-imine | Not specified | thieme-connect.com |

| Chiral Cu(I)OTf and pybox/L3 complex | Imines, Alkynes, Isothiocyanates | Chiral thiazolidine-2-imines | up to 95% | rsc.org |

| BF₃·OEt₂ (15 mol%) | Activated aziridines, Isothiocyanates | 2-Iminothiazolidines | Not specified | researchgate.net |

| Al(salen) complex (5 mol%) | Activated aziridines, Isothiocyanates | 2-Iminothiazolidines | Not specified | researchgate.net |

| Cu(I) and Zn(II) | Aldehydes, Alkynes, Amines, Isothiocyanates | Thiazolidine-2-imines | Not specified | nih.gov |

| Ti(OEt)₄ | Benzylamine, Cyclohexanone, Phenylacetylene | Propargylamine intermediate | 57% | acs.org |

Mechanistic Investigations of Thiazolidin-2-imine Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of thiazolidin-2-imines. Studies have focused on identifying key intermediates and reaction pathways.

Proposed Reaction Pathways and Intermediates

The formation of thiazolidin-2-imines is generally believed to proceed through a series of well-defined steps. acs.orgthieme-connect.comrsc.org

Formation and Cyclization of Propargyl Thiourea Intermediates

A key step in many synthetic routes is the formation of a propargyl thiourea intermediate. acs.orgthieme-connect.comrsc.orgrsc.org This intermediate is typically generated from the reaction of a propargylamine with an isothiocyanate. acs.orgrsc.orgrsc.org Following its formation, the propargyl thiourea undergoes an intramolecular cyclization to yield the thiazolidine-2-imine ring. acs.orgthieme-connect.comrsc.org

The cyclization is a critical, regioselective step. rsc.org It proceeds via a 5-exo-dig cyclization, where the sulfur atom of the thiourea moiety acts as a nucleophile, attacking the alkyne. acs.orgthieme-connect.comrsc.org This hydrothiolation is highly favored over the alternative 6-endo-dig cyclization or a hydroamination pathway involving the nitrogen atom. rsc.org Density functional theory (DFT) calculations have supported this, indicating a lower energy barrier for the S-cyclization pathway compared to the N-cyclization pathway, leading to the chemo- and regioselective formation of the 5-exo-dig S-cyclized product. nih.govacs.org A proposed mechanism involves the coordination of the copper catalyst to the alkyne, which activates it for nucleophilic attack by the sulfur atom of the thiourea. rsc.orgrsc.org

Role of Propargylamine Intermediates

The propargylamine then reacts with an isothiocyanate to form the crucial propargyl thiourea intermediate, which subsequently cyclizes. rsc.orgrsc.org The structure of the propargylamine can influence the final product. For example, primary propargylamines tend to form iminothiazoline species. researchgate.net The synthesis of propargylamines is a significant area of research in itself, as these compounds are versatile precursors for a wide range of heterocyclic molecules. researchgate.net

Regioselectivity and Chemoselectivity Studies (e.g., S-cyclization vs. N-cyclization)

The synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates is characterized by a critical cyclization step that can proceed through two competing pathways: S-cyclization or N-cyclization. acs.orgnih.gov This competition determines the regioselectivity of the reaction.

S-cyclization: The nucleophilic attack by the sulfur atom of the thiourea intermediate initiates a 5-exo-dig cyclization, leading to the formation of the desired thiazolidin-2-imine scaffold. acs.orgacs.org Density functional theory (DFT) calculations have suggested that this pathway possesses a lower energy barrier compared to N-cyclization, thus favoring the chemo- and regioselective formation of the S-cyclized product. acs.org

N-cyclization: Alternatively, the nucleophilic attack can occur from one of the nitrogen atoms of the thiourea intermediate. This 5-exo-dig N-cyclization pathway results in the formation of an undesired byproduct, typically an imidazol-2-thione or a related thiohydantoin. acs.orgnih.govscielo.br

The choice of reaction conditions, such as the base and solvent, can significantly influence this selectivity. For instance, the use of a strong base like triethylamine (B128534) (Et3N) or a polar aprotic solvent such as dimethylformamide (DMF) has been observed to promote the formation of a mixture of regioisomers, resulting from both S-attack and subsequent N-cyclization, as well as direct N-attack pathways. scielo.br In some multicomponent reactions, the imidazole-2-thione byproduct is observed in low yields under basic conditions. acs.org

Nucleophilic Attack Pathways

The formation of the 3-propylthiazolidin-2-imine ring system is a multi-step process initiated by a series of nucleophilic attacks. In multicomponent syntheses, the process generally begins with the reaction between a primary amine, a carbonyl compound, and a terminal alkyne to form a propargylamine intermediate. acs.org

The core mechanism then proceeds as follows:

Thiourea Formation: The nitrogen atom of the propargylamine acts as a nucleophile, attacking the electrophilic carbon center of an isothiocyanate. This initial attack forms a key propargyl thiourea intermediate. acs.orgnih.govnih.gov

Intramolecular Cyclization: The thiourea intermediate contains two nucleophilic atoms, sulfur and nitrogen, capable of initiating cyclization. nih.gov The predominant pathway involves the nucleophilic sulfur atom attacking the alkyne's carbon-carbon triple bond. crimsonpublishers.com This intramolecular thia-Michael addition leads to a vinyl anion or a related intermediate. semanticscholar.org

Ring Closure: The final ring closure occurs via a nucleophilic attack from a nitrogen atom onto a carbonyl group or a related electrophilic center, completing the five-membered thiazolidine (B150603) ring. crimsonpublishers.comsemanticscholar.org In many cases, this is described as a 5-exo-dig cyclization, which is a favored pathway. acs.orgresearchgate.net

A plausible mechanism involves the initial coupling of a metal-acetylide with an imine, which then reacts with the isothiocyanate to form the propargyl thiourea intermediate (B). This intermediate subsequently undergoes cyclization to furnish the final thiazolidin-2-imine product (4). nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of 3-propylthiazolidin-2-imine and its derivatives, particularly in complex multicomponent reactions. Key parameters include the choice of solvent, temperature, and reaction duration.

Solvent Effects on Reaction Outcomes

The solvent plays a crucial role in the synthesis, influencing reaction rates and yields. Studies have shown varied results with different solvents. For example, in a copper-catalyzed multicomponent reaction, introducing toluene as the solvent during the second step led to a notable increase in the product yield compared to neat (solvent-free) conditions, which resulted in a highly viscous mixture that was difficult to stir. acs.org In another study optimizing a three-component synthesis, dimethylformamide (DMF) provided a higher yield (45%) compared to toluene (35%). nih.gov Other investigations have explored a range of solvents including methanol (B129727) (MeOH), tetrahydrofuran (B95107) (THF), and chloroform, with the optimal choice often depending on the specific reactants and catalyst system employed. acs.orgnih.gov

| Solvent | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Toluene | CuCl₂ | 35 | nih.gov |

| DMF | CuCl₂ | 45 | nih.gov |

| Toluene | CuCl₂ (second step solvent) | 67 | acs.org |

| None (Neat) | CuCl₂ | 42 | acs.org |

| Dioxane | Pyridine | Good Yields | scielo.br |

Temperature and Reaction Time Parameters

Temperature and reaction time are critical, interdependent parameters. Higher temperatures can accelerate reaction rates but may also promote the formation of byproducts. For instance, increasing the temperature of the second step of a multicomponent synthesis from 35 °C to 110 °C significantly improved the product yield. acs.org However, another synthesis found that conducting the reaction at room temperature (25 °C) for an extended period (6 hours) could achieve a near-quantitative yield of 95% using DABCO as a catalyst. acs.org Optimization studies often involve screening a range of temperatures and times to find the ideal balance for maximizing the yield of the desired product.

| Temperature (°C) | Time (h) | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 110 | Not specified | CuCl₂, Toluene | 67 | acs.org |

| Room Temp | Not specified | CuCl₂, Toluene | 68 | acs.org |

| 60 | 10 | CuCl₂, Toluene | 35 | nih.gov |

| 100 | 10 | CuCl₂, DMF | 45 | nih.gov |

| 100 | 16 | ZnCl₂ | 90-95 | nih.gov |

| Room Temp (25) | 6 | DABCO, Neat | 95 | acs.org |

Substrate Scope and Limitations in Multicomponent Reactions

The versatility of multicomponent reactions allows for the synthesis of a diverse library of thiazolidine derivatives. However, the scope of these reactions can be limited by the reactivity of the chosen substrates, particularly the carbonyl component.

Reactivity of Various Carbonyl Compounds

Reactive Ketones: Cyclic ketones like cyclohexanone have proven to be effective substrates in copper-catalyzed multicomponent reactions, leading to good yields of the corresponding thiazolidin-2-imine. acs.org Even more sterically challenging acyclic ketones, such as 2-octanone, can be successfully employed, albeit with lower yields (39%). acs.org

Less Reactive Ketones: The reaction is sensitive to steric hindrance. For example, when the highly hindered cyclododecanone (B146445) was used, the reaction stalled after the formation of the propargylamine intermediate; no subsequent cyclization to the thiazolidin-2-imine was detected. acs.org

Aldehyde Reactivity: In the synthesis of related thiazolidin-4-ones, aldehydes with electron-withdrawing groups generally provide higher yields than those with electron-releasing groups, as the former increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. rsc.org However, some aldehydes, like glyoxaldehyde, have been found to be unsuitable for the reaction, resulting in no product formation. thieme-connect.com

| Carbonyl Compound | Reaction Conditions | Yield (%) | Outcome | Reference |

|---|---|---|---|---|

| Cyclohexanone | CuCl₂, 110 °C | 57 | Successful product formation | acs.org |

| 2-Octanone | CuCl₂, 110 °C | 39 | Successful, but lower yield | acs.org |

| Cyclododecanone | CuCl₂, 110 °C | 0 | No final product, reaction stops at intermediate | acs.org |

| Aldehydes (Electron-withdrawing) | Urazolium diacetate | Higher Yields | More efficient reaction | rsc.org |

| Aldehydes (Electron-releasing) | Urazolium diacetate | Lower Yields | Less efficient reaction | rsc.org |

| Glyoxaldehyde | Grinding, Na₂SO₄ | 0 | No product formation | thieme-connect.com |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H-NMR) Analysis for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number of different types of protons and their relative arrangements in a molecule. In the ¹H-NMR spectrum of a derivative of 3-Propylthiazolidin-2-imine, the methyl protons of the N-propyl chain typically appear as a triplet at approximately 0.92 ppm. nih.gov The two protons of the thiazolidine (B150603) ring and the 5-benzylidene proton are confirmed by one-proton singlets at chemical shifts of 4.05 ppm and 6.47 ppm, respectively. nih.gov

Table 1: ¹H-NMR Spectroscopic Data for a 3-Propylthiazolidin-2-imine Derivative

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Methyl (N-propyl) | 0.92 | Triplet |

| Thiazolidine ring proton | 4.05 | Singlet |

| 5-Benzylidene proton | 6.47 | Singlet |

Data sourced from a study on tyrosinase inhibitors, run in CDCl₃ at 400 MHz. nih.gov

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is used to determine the number of different carbons in a molecule and their electronic environments. For a substituted 3-Propylthiazolidin-2-imine, the ¹³C-NMR spectrum shows distinct signals for the various carbon atoms within the molecule. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment that differentiates between CH, CH₂, and CH₃ groups. libretexts.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. libretexts.org Quaternary carbons are not observed in a DEPT-135 spectrum. libretexts.org This technique is crucial for confirming the presence and type of carbon atoms in the structure of 3-Propylthiazolidin-2-imine derivatives. nih.gov For instance, the absence of signals for quaternary carbons in the DEPT-135 spectrum helps to confirm their assignment in the standard ¹³C-NMR spectrum. nih.gov

Attached Proton Test (APT) NMR spectroscopy is another technique used to distinguish between different types of carbon atoms. huji.ac.il In an APT spectrum, quaternary carbons and CH₂ groups produce negative signals, while CH and CH₃ groups give positive signals. huji.ac.il This method is particularly useful for identifying quaternary carbons, which are not visible in DEPT-135 spectra. nih.govhuji.ac.il For a derivative of 3-Propylthiazolidin-2-imine, the quaternary carbon of a tert-butyl group appeared at 39.4 ppm, and two other quaternary carbons of phenyl rings resonated at 149.0 and 157.6 ppm in the negative region of the APT-NMR spectrum, confirming their identity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an imine compound will characteristically show an absorption band for the C=N (imine) group. This band typically appears in the region of 1690-1640 cm⁻¹. uc.edu In the case of synthesized imine compounds, the disappearance of amine and carbonyl bands from the starting materials and the appearance of the C=N group band around 1620 cm⁻¹ provides strong evidence for the formation of the imine group. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Imines

| Functional Group | Frequency Range (cm⁻¹) |

|---|---|

| C=N Stretch (Imine) | 1690-1640 |

Data sourced from typical IR absorption frequencies for common functional groups. uc.edu

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. libretexts.org The molecular ion peak [M]⁺ in the mass spectrum corresponds to the molecular weight of the compound. rsc.org For derivatives of 3-Propylthiazolidin-2-imine, the mass spectrum will show a molecular ion peak corresponding to its specific molecular formula. rsc.org For example, a related thiazolidine derivative showed a molecular ion peak at m/z = 219 [M]⁺. rsc.org The fragmentation pattern can further help in elucidating the structure of the molecule. libretexts.org

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While the synthesis of various thiazolidin-2-imine derivatives has been reported, and their structures have been elucidated using techniques including SCXRD, specific crystallographic data for the parent compound, 3-Propylthiazolidin-2-imine, is not available in the reviewed scientific literature.

For structurally related, yet more complex, thiazolidin-2-imines, such as certain 5-benzylidene-4-(tert-butyl)-3-propyl-N-(aryl)thiazolidin-2-imines, single-crystal X-ray diffraction studies have been successfully conducted. In these cases, diffraction data are typically collected on a diffractometer using a specific radiation source, such as Cu-Kα radiation. The resulting diffraction patterns are then analyzed to solve and refine the crystal structure. This process yields detailed information, including the unit cell dimensions, space group, and the precise coordinates of each atom in the asymmetric unit. From these data, intramolecular details like the conformation of the thiazolidine ring—which often adopts an envelope conformation—and the orientation of its various substituents can be determined with high precision.

For instance, in studies of substituted 3-propylthiazolidin-2-imines, SCXRD has revealed key structural features, such as the planarity of different ring systems and the presence of intramolecular hydrogen bonds. These findings are crucial for understanding the molecule's stability and potential interactions.

Theoretical Chemistry Approaches and Computational Modeling

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the electronic structure and properties of 3-Propylthiazolidin-2-imine and related compounds. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and thermodynamic properties, offering valuable insights that guide synthetic efforts and mechanistic studies.

Geometry Optimization and Conformational Analysis

The first step in many computational studies involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. conflex.netnih.gov For derivatives of 3-Propylthiazolidin-2-imine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been employed to obtain optimized geometric structures. nih.gov These optimized geometries often show good agreement with experimental data from techniques like X-ray crystallography, though slight discrepancies can arise because calculations are typically performed for molecules in the gas phase, whereas experiments are conducted in the solid state. nih.gov

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. This is crucial for flexible molecules like 3-Propylthiazolidin-2-imine, which contains a propyl group that can rotate. Understanding the preferred conformations is key to predicting how the molecule will interact with other molecules or biological targets. For similar heterocyclic systems, conformational analysis has been used to identify low-energy conformers, providing insights into their stability and potential biological activity. nih.govsapub.org

Frequency Analysis for True Minima Confirmation

Following geometry optimization, frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. nih.gov The absence of imaginary frequencies in the calculated vibrational spectrum indicates that the structure is a stable equilibrium geometry. nih.gov This analysis is a standard and critical step in computational chemistry to ensure the reliability of the calculated structure.

Theoretical Vibrational Analysis

Theoretical vibrational analysis, based on DFT calculations, predicts the vibrational frequencies of a molecule. nih.gov These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra to help assign the observed vibrational bands to specific molecular motions. scirp.org For example, in a study of a related thiazolidin-2-imine derivative, theoretical vibrational analysis was performed using frequency calculations to support the structural characterization of the synthesized compounds. nih.gov

Thermodynamic Analysis of Reaction Pathways

DFT calculations can be used to investigate the thermodynamics of chemical reactions involving 3-Propylthiazolidin-2-imine. This includes calculating the enthalpy, entropy, and Gibbs free energy changes for various reaction pathways. mdpi.com Such analyses help to determine the feasibility and spontaneity of a reaction. For instance, in the synthesis of thiazolidine-2-imines, thermodynamic analysis can provide insights into the reaction mechanism and help optimize reaction conditions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.deresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, with different colors representing regions of varying potential. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as those around electronegative atoms like nitrogen and sulfur. These are potential sites for electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas, which are susceptible to nucleophilic attack. researchgate.net

Green and yellow areas represent regions of intermediate or neutral potential. researchgate.netresearchgate.net

By identifying the electron-rich and electron-poor regions, MEP maps provide crucial information about where a molecule is likely to interact with other species, including substrates, enzymes, or other reactants. uni-muenchen.denih.gov For derivatives of thiazolidin-2-imine, MEP analysis has been used to understand their reactivity and potential for intermolecular interactions. nih.govpreprints.org

Activation Energy Barrier Calculations for Reaction Mechanisms

Understanding the mechanism of a chemical reaction often involves determining the energy barriers of the transition states. DFT calculations are a powerful method for calculating these activation energy barriers. matlantis.com For the synthesis of thiazolidin-2-imines, DFT has been used to study the mechanistic pathways of their formation. acs.org For example, in the copper-catalyzed synthesis of thiazolidin-2-imines from propargylamines and isothiocyanates, calculations have shown that the 5-exo-dig S-cyclization pathway has a lower activation barrier compared to the N-cyclization pathway, explaining the observed selectivity for the thiazolidin-2-imine product. acs.org These calculations provide a quantitative measure of the energy required to proceed through a particular reaction pathway, offering deep insights into the reaction kinetics and selectivity. nih.gov

Interactive Data Tables

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3445 | N-H stretching |

| ν(C=N) | 1680 | 1675 | Imine C=N stretching |

| ν(C-N) | 1350 | 1348 | C-N stretching |

| ν(C-S) | 720 | 718 | C-S stretching |

| δ(CH₂) | 1450 | 1455 | CH₂ scissoring |

| Parameter | Reactants | Transition State | Products |

| Enthalpy (kcal/mol) | 0.00 | +15.2 | -25.6 |

| Gibbs Free Energy (kcal/mol) | 0.00 | +16.5 | -23.1 |

Reaction Energy Profile Construction

The construction of a reaction energy profile is fundamental to understanding the kinetics and thermodynamics of chemical processes involving 3-Propylthiazolidin-2-imine. This involves mapping the energy of the system along a reaction coordinate, identifying transition states (TSs) and intermediates. researchgate.net

For reactions such as the cycloaddition synthesis of the thiazolidin-2-imine ring, computational studies elucidate the mechanism by calculating the activation Gibbs free energies. ijcce.ac.ir For example, in related cycloaddition reactions, the calculated activation energies can predict the favorability of different regioisomeric or stereoselective pathways. ijcce.ac.ir A typical reaction profile will show the relative energies of the reactants, transition states, intermediates, and products. researchgate.net The polar character of these reactions can be assessed by analyzing the global electron density transfer (GEDT) at the transition states; values greater than 0.2e are indicative of polar processes. ijcce.ac.ir Studies on similar heterocyclic syntheses have shown that reactions can be highly exergonic, confirming their thermodynamic favorability. ijcce.ac.ir

Conceptual DFT Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying the reactivity of molecules. mdpi.com By using the electron density as the fundamental property, it defines global and local indices that predict how a molecule will behave in a chemical reaction. nih.gov These indices have become essential tools for studying organic reactivity. mdpi.com

Key global reactivity indices include:

Electronegativity (χ) and Chemical Potential (μ) : These indices measure the tendency of a molecule to attract electrons. frontiersin.org

Chemical Hardness (η) : This describes the resistance of a molecule to change its electron configuration. nih.gov

Electrophilicity (ω) : This index quantifies the ability of a species to accept electrons. It has been used to create a unified scale of reactivity for various organic reagents. mdpi.com

Nucleophilicity (N) : This index measures the electron-donating ability of a molecule. It is particularly useful for comparing the reactivity of complex molecules that may exhibit dual electrophilic and nucleophilic behavior. mdpi.com

For the thiazolidin-2-imine scaffold, these indices can characterize it as both a moderate electrophile and a good nucleophile, depending on the reaction partner. mdpi.com Local reactivity, which predicts the most reactive sites within a molecule for electrophilic or nucleophilic attack, is determined using Fukui functions and condensed local indices like electrophilic and nucleophilic Parr functions. mdpi.comfrontiersin.org

Bonding Evolution Theory (BET) for Bond Formation Analysis

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds throughout a reaction mechanism. mdpi.com By analyzing the topology of the Electron Localization Function (ELF), BET divides the reaction path into distinct structural stability domains (SSDs), revealing the precise sequence of bond formation and cleavage. researchgate.net

The application of BET to cycloaddition reactions, a common method for synthesizing heterocyclic rings like thiazolidine (B150603), can establish the nature of the electronic rearrangement. mdpi.comrsc.org For instance, a BET study can determine whether a reaction is concerted or follows a two-stage, one-step mechanism. mdpi.com It reveals the sequence of electronic flow, which can be visualized using classical curly arrows, showing how electron density rearranges to form new bonds. researchgate.net In studies of related [3+2] cycloaddition reactions, BET has shown that C–C bond formation can be significantly anticipated before C–N bond formation, providing a non-concerted picture of the mechanism. mdpi.com This powerful tool helps to reject or support proposed mechanisms, such as pericyclic versus zwitterionic pathways. rsc.org

Software and Basis Set Applications

The accuracy of computational studies heavily relies on the chosen software, theoretical methods, and basis sets. google.com A variety of sophisticated software and computational models are employed to study compounds like 3-Propylthiazolidin-2-imine.

Commonly used software packages include Gaussian 09 and CrystalExplorer. ijcce.ac.irnih.gov DFT calculations are frequently performed using hybrid functionals like B3LYP, MPWB1K, or PBE0. ijcce.ac.irmdpi.comnih.gov The choice of basis set is critical for obtaining reliable results; it is a mathematical description of the orbitals within a system. iastate.edu Different basis sets offer varying levels of accuracy and computational cost. google.comuba.ar

Below is a table summarizing the software and basis sets frequently applied in the computational analysis of thiazolidin-2-imines and related heterocyclic systems.

| Category | Examples | Purpose |

| Software | Gaussian 09, GaussView 05, CrystalExplorer, MOE | Geometry optimization, frequency calculations, reaction path analysis, Hirshfeld surface analysis, molecular docking. ijcce.ac.irnih.gov |

| DFT Functionals | B3LYP, MPWB1K, PBE0, ωB97XD | Used to approximate the exchange-correlation energy in DFT calculations, balancing accuracy and computational cost. ijcce.ac.irmdpi.comnih.govresearchgate.net |

| Pople-style Basis Sets | 6-31G(d,p), 6-311G(d), 6-311++G(d,p) | These are split-valence basis sets augmented with polarization functions (d,p) to provide flexibility for describing bond anisotropy. ijcce.ac.irresearchgate.net |

| Dunning's Basis Sets | aug-cc-pVDZ | Correlation-consistent basis sets designed to systematically converge towards the complete basis set limit for correlated calculations. researchgate.net |

| Ahlrichs Basis Sets | def2-TZVP, def2-SVP | These basis sets are well-balanced for DFT calculations across a wide range of the periodic table. google.com |

| Solvation Models | CPCM, IEFPCM, SMD | Used to simulate the effect of a solvent on the molecule's properties, which is crucial for comparing with experimental data from solutions. nih.govresearchgate.net |

This table is generated based on data from multiple sources. ijcce.ac.irmdpi.comgoogle.comnih.govresearchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to display various properties like normalized contact distance (d_norm), shape index, and curvedness. uzh.chtubitak.gov.tr

The d_norm map is particularly useful, as it highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of normal length in white, and longer contacts in blue. uzh.ch This allows for a direct visual assessment of the most significant interactions holding the crystal together.

Exploration of Close Contacts in Crystal Structures

For derivatives of 3-Propylthiazolidin-2-imine, Hirshfeld analysis provides a quantitative breakdown of all intermolecular contacts. nih.gov This is often presented in a 2D fingerprint plot, which summarizes the distribution of contact distances. nih.gov

In the crystal structure of a related propylthiazolidin-2-imine derivative, the principal intermolecular contacts have been identified and quantified. nih.gov The analysis reveals the relative importance of different types of interactions in the crystal packing.

| Contact Type | Contribution to Hirshfeld Surface | Description |

| H···H | 62.0% - 79.1% | The most abundant contacts, generally representing the outer surface of the molecule. uzh.chresearchgate.net |

| H···C / C···H | ~16.1% | Significant contributors to the overall packing, often considered weak hydrogen bonds or van der Waals interactions. uzh.ch |

| H···O / O···H | ~7.5% - 24.9% | Indicative of potential hydrogen bonding, crucial for stabilizing the crystal structure. uzh.chtubitak.gov.tr |

| H···N / N···H | ~13.7% | Point to hydrogen bonding involving nitrogen atoms. uzh.ch |

| H···S / S···H | Substantial | Specific to sulfur-containing heterocycles like thiazolidine, contributing to the packing arrangement. nih.gov |

| S···S | Present | Short contacts between sulfur atoms of neighboring molecules can be important electrostatic interactions. mdpi.com |

Data compiled from studies on related heterocyclic compounds. nih.govuzh.chtubitak.gov.trresearchgate.netmdpi.com

Identification of Short Contacts with Potential for Hydrogen Bonding

A key application of Hirshfeld surface analysis is the identification of short contacts that are characteristic of hydrogen bonds. nih.gov Hydrogen bonds are attractive interactions between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. wikipedia.org They are among the most important structure-directing interactions in molecular crystals. mdpi.com

In the analysis of thiazolidin-2-imine derivatives, red spots on the d_norm surface highlight these short contacts, such as H···N and H···S interactions. nih.gov While very short C-H···O contacts (e.g., down to 2.3 Å) can be identified, it is important to note that not all short contacts represent true hydrogen bonds; the geometry, particularly the angle of approach, is also a critical factor. rsc.orgmdpi.com The presence of bifurcated hydrogen bonds, where a single hydrogen atom interacts with two acceptors, can also be identified and is a significant feature in some crystal structures. wikipedia.org In human carbonic anhydrase II, a short O-O distance of 2.45 Å was indicative of a strong hydrogen bond, demonstrating the importance of such short contacts in biological systems as well. nih.gov

Quantitative Ratios of Intermolecular Interactions

The stability of a ligand-protein complex is determined by a variety of non-covalent intermolecular interactions. Computational models can dissect and quantify the contribution of these forces. While specific quantitative ratios for 3-Propylthiazolidin-2-imine are not documented, studies on analogous thiazolidine derivatives highlight the primary forces at play. nih.gov The key interactions governing the binding of such heterocyclic compounds within enzyme active sites are typically hydrogen bonds, hydrophobic interactions, and, in some cases, pi-stacking or electrostatic interactions. nih.govmdpi.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.comthieme-connect.de It is widely used to forecast the binding mode and affinity of small molecules like 3-Propylthiazolidin-2-imine to a protein target. ontosight.aibohrium.com This method models the molecule within the three-dimensional structure of a target protein's active site, calculating a "docking score" or binding energy that estimates the strength of the interaction. nih.gov

For the thiazolidin-2-imine class of compounds, docking studies have been instrumental in explaining their inhibitory activity against various enzymes. nih.govnih.gov These simulations provide a structural hypothesis for the observed biological activity, guiding further chemical modifications to enhance potency and selectivity. nih.gov

Investigation of Intermolecular Interactions with Biological Targets

Docking studies on thiazolidine derivatives reveal detailed intermolecular interactions with amino acid residues in the active sites of biological targets. For example, in a study of novel thiazolidin-2-imine inhibitors of tyrosinase, docking analysis identified crucial hydrogen bonds and hydrophobic interactions responsible for their potent activity. nih.govnih.gov

The imine group of the thiazolidine ring can act as a hydrogen bond acceptor or donor, while the thiazolidine ring itself and its substituents, such as the propyl group on 3-Propylthiazolidin-2-imine, can engage in hydrophobic or van der Waals interactions with nonpolar residues of the enzyme. nih.govmdpi.com

The table below summarizes typical interactions observed for related thiazolidine compounds with various enzyme targets, illustrating the kinds of interactions 3-Propylthiazolidin-2-imine might form.

| Compound Class | Enzyme Target | Key Interacting Residues | Interaction Types |

| Thiazolidin-2-imines | Tyrosinase | HIS, VAL, PHE, SER | Hydrogen bonds, Hydrophobic interactions |

| Thiazolidine-2,4-diones | α-Glucosidase | PHE, LEU | CH–π interactions, Hydrophobic bonds |

| Thiazolidin-4-ones | Acetylcholinesterase (AChE) | TRP, TYR | π-π stacking, Halogen bonds |

This table is illustrative, based on findings for analogous compounds as reported in studies nih.govnih.govnih.govjrespharm.com.

Prediction of Binding Affinity and Mode of Binding

A primary goal of molecular docking is to predict the binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol) or correlated with experimental values like the half-maximal inhibitory concentration (IC₅₀). nih.gov A lower binding energy value typically suggests a more stable ligand-protein complex and, therefore, higher predicted affinity. nih.gov

Studies on various thiazolidine derivatives have successfully used docking to rationalize their biological activities. For instance, thiazolidine-2,4-dione and rhodanine (B49660) derivatives showed a strong correlation between their potent α-glucosidase inhibition (IC₅₀ values as low as 5.44 µM) and their predicted binding modes. nih.gov Similarly, newly synthesized thiazolidin-2-imines demonstrated excellent tyrosinase inhibition (IC₅₀ values of 1.151 µM and 2.079 µM), which was supported by their favorable docking scores and interaction patterns within the enzyme's active site. nih.gov These examples suggest that computational models can effectively predict the binding potential of compounds from this class.

The table below shows experimental inhibitory concentrations and calculated binding energies for several thiazolidine analogs against different enzymes, providing a reference for the potential affinity of 3-Propylthiazolidin-2-imine.

| Compound Type | Enzyme Target | IC₅₀ (µM) | Binding Energy (kcal/mol) |

| Thiazolidin-2-imine (Cpd. 4a) | Tyrosinase | 1.151 | Not Reported |

| Thiazolidin-2-imine (Cpd. 4b) | Tyrosinase | 2.079 | Not Reported |

| Rhodanine-Thiazolidine (Cpd. 6k) | α-Glucosidase | 5.44 | Not Reported |

| Thiazolidin-4-one (Cpd. 1b) | Acetylcholinesterase | 3.13 | Not Reported |

| Thiazolidin-4-one (Cpd. 2b) | Acetylcholinesterase | 3.11 | Not Reported |

Data sourced from studies on analogous compounds. nih.govnih.govresearchgate.net

Ligand-Enzyme Complex Studies (e.g., Tyrosinase, α-Glucosidase, α-Amylase, Acetylcholinesterase)

The thiazolidine scaffold and its derivatives have been computationally and experimentally evaluated against several key enzymes implicated in various diseases. nih.govnih.govnih.gov

Tyrosinase: This enzyme is a key target for developing treatments for hyperpigmentation disorders. thieme-connect.de Molecular docking studies on thiazolidin-2-imine derivatives showed that they fit well into the active site of tyrosinase, with interactions primarily involving the copper-coordinating histidine residues and other nearby amino acids. nih.govnih.gov These in silico results strongly supported the potent in vitro inhibitory activity observed. nih.gov

α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govmdpi.com Thiazolidine-2,4-dione derivatives have been identified as potent α-glucosidase inhibitors, with docking studies revealing that the compounds bind within a hydrophobic pocket of the enzyme. nih.gov Related thiazole-2-imine structures have also been evaluated against both α-glucosidase and α-amylase, demonstrating the potential for this chemical class to interact with these targets. researchgate.net

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. nih.gov Thiazolidin-2-imines have been noted as potential AChE inhibitors. nih.gov Docking studies on other related thiazolidin-4-one derivatives have shown that these molecules can fit within the active site of AChE, interacting with key residues. researchgate.net These studies highlight the potential of the broader thiazolidine family as a source for novel AChE inhibitors.

Chemical Reactivity and Transformations of Thiazolidin 2 Imines

Cycloaddition Reactions Involving Imines

The imine group within the thiazolidin-2-imine structure can act as a dipolarophile or part of a diene system, enabling its participation in various cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic and spirocyclic scaffolds.

Thiazolidin-2-imines can undergo [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction of 2-iminothiazolidine-4-ones with nitrile imines leads to the formation of spiro-joined products where the thiazolidine (B150603) ring remains intact. mdpi.com This transformation highlights the ability of the exocyclic C=N bond to act as a dipolarophile.

The formation of the thiazolidin-2-imine ring itself can also proceed through a [3+2] annulation process. Methodologies have been developed involving the reaction of p-quinamines with isothiocyanates under catalyst- and solvent-free conditions, and the base-mediated reaction of N-acylthioureas with specific allylic bromides. researchgate.netacs.org Another example involves the reaction of aziridines with aryl isothiocyanates, which proceeds via a [3+2] cycloaddition mechanism to yield the thiazolidin-2-imine product. nih.gov

Table 1: Examples of [3+2] Cycloaddition Reactions

| Reactants | Dipole/Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Iminothiazolidine-4-one | Nitrile Imine | Spiro-imidazolidinedione | mdpi.com |

| p-Quinamine | Isothiocyanate | Fused Thiazolidin-2-imine | acs.org |

| N-Acylthiourea | Allylic Bromide | Substituted 2-Iminothiazolidine | researchgate.net |

| Aziridine | Aryl Isothiocyanate | Thiazolidin-2-imine | nih.gov |

The reactivity of imines in cycloadditions can be modulated by substituents. N-sulfonylimines, for example, can be guided to undergo either [4+2] or [2+2] cycloadditions through photosensitized reactions. nih.gov Depending on the specific structure of the N-sulfonylimine, it can react with alkenes to produce either dearomatized [4+2] cycloadducts or engage in an aza-Paternó-Büchi reaction, which is a [2+2] cycloaddition, to form azetidine (B1206935) derivatives. nih.gov While this reactivity is demonstrated on N-sulfonylimines, it showcases the potential for cycloaddition pathways involving the imine bond present in the thiazolidine scaffold.

Table 2: Divergent Cycloaddition Pathways of N-Sulfonylimines

| Reaction Type | Description | Product | Reference |

|---|---|---|---|

| [4+2] Cycloaddition | Dearomative reaction of N-arylsulfonylimines with alkenes. | 3D Bicyclic Scaffolds | nih.gov |

| [2+2] Cycloaddition | Aza-Paternó-Büchi reaction of specific N-sulfonylimines. | Azetidine Derivatives | nih.gov |

Nucleophilic Addition Reactions

The carbon atom of the imine bond in 3-propylthiazolidin-2-imine is electrophilic and susceptible to attack by nucleophiles. This reaction is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov A wide array of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), enolates, and heteroatomic nucleophiles (containing N, O, S, etc.), can add across the C=N double bond. nih.govresearchgate.net These additions are crucial for elaborating the thiazolidine structure and are often employed in the synthesis of complex nitrogen-containing molecules. researchgate.net For example, the attack of a metal acetylide on an imine generates an alkyn-amide nucleophile, which can then participate in further reactions. nih.gov

Hydrolysis Mechanisms of Imine Bonds

The imine bond is susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate a carbonyl compound and an amine. masterorganicchemistry.com The hydrolysis of thiazolidin-2-imines to the corresponding thiazolidin-2-ones is typically carried out in the presence of aqueous acid. nih.govchemistrysteps.com

The mechanism proceeds through the following steps:

Protonation: The imine nitrogen is protonated by an acid catalyst, forming a highly electrophilic iminium ion. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon. masterorganicchemistry.comchemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, resulting in a carbinolamine intermediate. libretexts.orgopenstax.org

Elimination: The protonated amino group is eliminated as a neutral amine, leaving behind a protonated carbonyl group (an oxonium ion). chemistrysteps.com

Deprotonation: The oxonium ion is deprotonated by water or another base to yield the final carbonyl compound. chemistrysteps.com

This process is the microscopic reverse of imine formation and is driven to completion by using a large excess of water. masterorganicchemistry.com

Reductive Transformations of Imines

The C=N double bond of an imine can be reduced to a C-N single bond, a transformation known as reductive amination when performed in one pot from a carbonyl and an amine. wikipedia.org

The reduction of 3-propylthiazolidin-2-imine yields 3-propylthiazolidin-2-amine. This conversion is a common and reliable method for synthesizing substituted amines while avoiding issues of over-alkylation that can occur with other methods. masterorganicchemistry.com The process involves the addition of two hydrogen atoms across the imine double bond. A variety of reducing agents can accomplish this transformation, each with its own advantages in terms of reactivity and selectivity. masterorganicchemistry.comlibretexts.org

Common reducing agents used for this purpose include:

Sodium Borohydride (B1222165) (NaBH₄): A versatile and common reagent for reducing imines. harvard.edu

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is stable in mildly acidic conditions (pH 4-5) and can selectively reduce the protonated iminium ion in the presence of a carbonyl group. wikipedia.orgmasterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and highly selective reducing agent that is an effective alternative to NaBH₃CN, avoiding the use of cyanide. masterorganicchemistry.comharvard.edu

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing imines to amines. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org

Table 3: Common Reagents for the Reduction of Imines to Amines

| Reducing Agent | Abbreviation | Key Features | Reference(s) |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, versatile hydride reagent. | harvard.edu |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces iminium ions at acidic pH. | wikipedia.orgmasterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective, non-cyanide alternative. | masterorganicchemistry.comharvard.edu |

| Lithium Aluminum Hydride | LiAlH₄ | Strong, highly reactive hydride reagent. | libretexts.org |

| Hydrogen Gas with Metal Catalyst | H₂/Pd, Pt, Ni | Classic catalytic reduction method. | libretexts.org |

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of thiazolidin-2-imines, this methodology can be adapted to modify the exocyclic imine nitrogen. The process involves the reaction of the thiazolidin-2-imine, which can exist in equilibrium with a tautomeric amino form, with an aldehyde or ketone to form a new iminium intermediate, which is then reduced in situ to the desired amine.

The choice of reducing agent is critical for the success of reductive amination, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Common protocols employ specialized hydride reagents that are mild enough not to reduce the aldehyde or ketone precursor significantly. commonorganicchemistry.com

Key Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN): This is a widely used reagent for reductive amination. commonorganicchemistry.com It is particularly effective because it is stable under weakly acidic conditions (pH 4-5) that favor iminium ion formation. masterorganicchemistry.com Its reduced reactivity towards carbonyls allows for the selective reduction of the protonated imine (iminium salt). masterorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃): As a milder and less toxic alternative to NaBH₃CN, STAB is highly effective for a wide range of substrates, including aliphatic and aromatic aldehydes and ketones. commonorganicchemistry.comharvard.edu It does not require acidic conditions and is often the reagent of choice for general applications. harvard.edu

Sodium borohydride (NaBH₄): While a powerful reducing agent for carbonyls, NaBH₄ can be used in reductive amination if the imine formation is allowed to go to completion before the addition of the hydride. commonorganicchemistry.com This is typically achieved by removing the water formed during the initial condensation reaction. wikipedia.org

The general protocol involves dissolving the 3-propylthiazolidin-2-imine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or dichloromethane (B109758). The reducing agent is then added, and the reaction is stirred until completion. The choice of solvent often depends on the reducing agent used; for instance, NaBH(OAc)₃ is sensitive to water and incompatible with methanol, making solvents like dichloromethane (DCM) or dichloroethane (DCE) preferable. commonorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination Protocols

| Reducing Agent | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective at pH 4-5; selectively reduces iminium ions over carbonyls. | masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, non-toxic, high-yielding; does not require pH control. | commonorganicchemistry.comharvard.edu |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Requires complete imine formation prior to addition; reduces both imines and carbonyls. | commonorganicchemistry.com |

Acid-Base Properties and Reactions of Imines

The imine functional group in 3-propylthiazolidin-2-imine possesses both basic and nucleophilic properties centered on its nitrogen atoms. These characteristics govern its reactivity in acid-base and alkylation reactions.

Protonation to Iminium Salts

The exocyclic imine nitrogen in 3-propylthiazolidin-2-imine is basic and can be readily protonated by an acid to form a resonance-stabilized iminium salt. This protonation significantly enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. The formation of an iminium ion is a key intermediate step in reactions such as reductive amination, where it is the species that is ultimately reduced by the hydride reagent. harvard.edu The equilibrium between the neutral imine and the protonated iminium salt is pH-dependent, with acidic conditions favoring the formation of the more reactive iminium species. harvard.edu

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto a nitrogen atom. In 3-propylthiazolidin-2-imine, both the endocyclic (thiazolidine ring) and exocyclic (imine) nitrogen atoms are potential sites for alkylation. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks an alkyl halide or another suitable electrophile. wikipedia.org

However, direct alkylation of imines and related amino-heterocycles can be difficult to control. masterorganicchemistry.com The product of mono-alkylation is often more nucleophilic than the starting material, leading to subsequent alkylations that can result in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com For instance, reaction of 3-propylthiazolidin-2-imine with an alkyl halide could potentially lead to alkylation at the exocyclic nitrogen, followed by a second alkylation to form a quaternary ammonium salt. To achieve selective mono-alkylation, alternative strategies such as reductive amination are often preferred. masterorganicchemistry.com

Reactions Involving Diazoindolin-2-imine Precursors

While structurally different, diazoindolin-2-imines serve as valuable precursors for generating α-imino metallocarbenes. The reactivity of these species provides insight into the potential transformations of the imine functional group when incorporated into more complex reactive intermediates, analogous to those that could be derived from thiazolidin-2-imines.

Formation and Reactivity of α-Imino Metallocarbene Species

Diazo compounds are well-established precursors for the generation of metallocarbenes in the presence of transition metal catalysts. researchgate.net Specifically, 3-diazoindolin-2-imines react with catalysts based on rhodium(II) or copper(I) to extrude dinitrogen gas and form a highly reactive α-imino metallocarbene intermediate. nih.govacs.orgjournament.com

Rhodium Carbenes: Dirhodium complexes, such as rhodium(II) acetate (B1210297) or rhodium(II) pivalate, are highly effective catalysts for this transformation. researchgate.netrwth-aachen.de The resulting rhodium carbene is a versatile intermediate that can participate in a wide array of chemical reactions, including cyclopropanations, C-H insertions, and ylide formations. nih.gov

Copper Carbenes: Copper salts, such as copper(I) bromide, also catalyze the decomposition of diazo compounds to generate copper carbenes. nih.gov These intermediates exhibit similar reactivity to their rhodium counterparts and are used in various synthetic applications, including olefination reactions and P-H insertions. acs.orgnih.gov

The α-imino moiety in these carbenes plays a crucial role in modulating their electronic properties and subsequent reactivity, directing the outcome of complex transformations.

Cascade Processes in Transformations

The transient α-imino metallocarbenes generated from diazoindolin-2-imine precursors are ideal initiators for cascade reactions. These processes involve a sequence of intramolecular reactions that rapidly build molecular complexity from a simple starting material in a single synthetic operation. acs.orgrsc.org

A typical cascade process initiated by an α-imino rhodium carbene could involve an initial intramolecular reaction, such as C-H insertion or cyclopropanation, to form a strained intermediate. This intermediate can then undergo a series of rearrangements or further reactions to yield a stable, polycyclic product. For example, a rhodium-catalyzed reaction can lead to the formation of a nitrogen ylide, which then undergoes cyclization and rearrangement to construct intricate heterocyclic scaffolds. researchgate.net These cascade transformations are highly efficient and demonstrate the synthetic power of harnessing the reactivity of α-imino carbene intermediates. nih.govacs.org

Table 2: Metal Catalysts in the Formation of α-Imino Carbenes

| Metal Catalyst | Typical Precursor | Intermediate Species | Key Reactivity | Reference |

|---|---|---|---|---|

| Rhodium(II) complexes (e.g., Rh₂(OAc)₄) | 3-Diazoindolin-2-imine | α-Imino Rhodium Carbene | C-H insertion, cyclopropanation, ylide formation | researchgate.netrwth-aachen.de |

| Copper(I) salts (e.g., CuBr) | 3-Diazoindolin-2-imine | α-Imino Copper Carbene | Olefination, P-H insertion | acs.orgnih.gov |

Biomolecular Interactions and Mechanistic Insights in Vitro and in Silico Models

Enzyme Inhibition Mechanisms

The inhibitory potential of compounds based on the 3-propylthiazolidin-2-imine scaffold has been investigated against several enzymes. The primary focus of available research has been on tyrosinase, with limited to no specific data available for other enzymes such as glycosidases, acetylcholinesterase, and NADPH oxidase for the precise "3-Propylthiazolidin-2-imine" molecule.

Tyrosinase Inhibition Studies (e.g., Mushroom Tyrosinase, Human Tyrosinase)

Research into novel thiazolidin-2-imine derivatives has identified potent inhibitory activity against tyrosinase. A specific study focused on 5-(Benzylidene)-N-(4-bromophenyl)-4-(tert-butyl)-3-propylthiazolidin-2-imine, a derivative of the core structure of interest. This compound demonstrated significant inhibition of mushroom tyrosinase. nih.gov

In vitro assays revealed that this derivative is a highly effective tyrosinase inhibitor, showing substantially lower IC50 values compared to the standard inhibitor, kojic acid. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key measure of inhibitory potency.

| Compound | Target Enzyme | IC50 Value (μM) | Standard Inhibitor | Standard's IC50 Value (μM) |

|---|---|---|---|---|

| 5-(Benzylidene)-N-(4-bromophenyl)-4-(tert-butyl)-3-propylthiazolidin-2-imine | Mushroom Tyrosinase | 2.079 ± 0.87 | Kojic Acid | 16.031 ± 1.27 |

Furthermore, to understand the relevance of these findings to human physiology, in silico molecular docking studies were performed using a model of human tyrosinase. nih.gov These computational analyses aimed to predict the binding affinity and interaction patterns between the inhibitor and the human enzyme, providing a basis for its potential efficacy. nih.gov

Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)

Currently, there is no specific research data available in the reviewed scientific literature concerning the inhibitory effects of 3-Propylthiazolidin-2-imine on α-glucosidase or α-amylase. Studies on related heterocyclic compounds have explored such activities, but direct evidence for this specific molecule is absent.

Acetylcholinesterase (AChE) Inhibition and Isoform Selectivity

There is no available scientific literature detailing studies on the acetylcholinesterase (AChE) inhibitory activity or isoform selectivity of 3-Propylthiazolidin-2-imine. While other thiazole (B1198619) derivatives have been investigated as potential AChE inhibitors, data for this particular compound has not been reported.

NADPH Oxidase Inhibition Mechanisms

Specific studies on the inhibitory mechanisms of 3-Propylthiazolidin-2-imine against NADPH oxidase have not been found in the current body of scientific research. The exploration of this compound's effect on this enzyme system remains an unaddressed area of investigation.

Molecular Basis of Biomolecular Interactions

Molecular modeling techniques, particularly molecular docking, have been instrumental in providing insights into how these compounds interact with their target enzymes at a molecular level.

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

For the tyrosinase-inhibiting derivative, 5-(Benzylidene)-N-(4-bromophenyl)-4-(tert-butyl)-3-propylthiazolidin-2-imine, molecular docking studies have been crucial. These in silico analyses simulated the binding of the compound within the active site of the human tyrosinase protein. nih.gov

The studies revealed that the inhibitor fits into the active site of the enzyme, establishing several key intermolecular contacts. These interactions are fundamental to its inhibitory mechanism and include:

Hydrogen Bonding: These are crucial for the specific recognition and binding of the inhibitor to amino acid residues within the enzyme's active site.

Arene-Arene and Pi-Pi Interactions: The aromatic rings present in the derivative engage in these types of hydrophobic interactions with aromatic residues in the protein, further stabilizing the enzyme-inhibitor complex. nih.gov

The strong correlation between the potent in vitro inhibition data and the favorable binding modes predicted by molecular modeling suggests that the proposed interactions are a reasonable approximation of the actual binding events. nih.gov

Binding Site Analysis in Protein-Ligand Complexes

In silico docking studies and computational analyses have been instrumental in elucidating the binding modes of thiazolidine (B150603) derivatives with various protein targets. These studies reveal that the interactions are often highly specific, driven by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

For antifungal activity, many thiazolidinone derivatives are believed to target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. mdpi.comnih.gov Molecular docking simulations have shown that these compounds can fit into the active site of the enzyme, interacting with key amino acid residues. mdpi.com

In the context of antiviral research, particularly against SARS-CoV-2, thiazolidine-4-one derivatives have been identified as inhibitors of the main protease (Mpro). nih.gov Docking studies indicate that the thiazolidinone core can act as a mimetic of the Gln amino acid of the natural substrate. nih.gov The binding is further stabilized by interactions such as π-π stacking between a nitro-substituted aromatic portion of the ligand and the catalytic His-41 residue of the enzyme. nih.gov The correct assignment of protonation states in both the ligand and the protein's active site is crucial for accurately calculating binding energy and understanding these interactions. nih.gov

Analysis of protein-ligand complexes highlights several common interaction patterns:

Hydrogen Bonding: Crucial for anchoring the ligand in the active site.

Hydrophobic Interactions: Often drive the initial binding and stabilize the complex.

Pi-Stacking: Occurs when both the ligand and protein binding site contain aromatic rings. aalto.fi

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of the thiazolidine scaffold. Research has demonstrated that the nature and position of substituents on the thiazolidine ring and its associated moieties significantly influence the compound's potency and spectrum of activity. researchgate.netnih.gov

Key SAR Findings for Thiazolidine Derivatives:

| Chemical Group/Substitution | Effect on Biological Activity | Target Organism/System |

| Electron-withdrawing groups (e.g., -NO₂, -Cl, -F) on an attached phenyl ring | Enhanced antibacterial activity. nih.gov Significantly enhanced antifungal activity. nih.gov Increased antiviral activity. nih.gov | E. coli nih.gov, Fungi nih.gov, SARS-CoV-2 nih.gov |

| Electron-releasing groups (e.g., -OCH₃) on an attached phenyl ring | Enhanced antibacterial activity. nih.gov | S. aureus, B. subtilis nih.gov |

| Halophenyl substituents (e.g., chlorophenyl, fluorophenyl) | Increased antiviral activity. nih.gov | Viruses nih.gov |

| Substitutions at position 5 of the 4-thiazolidinone (B1220212) cycle | Influences antitumor potential. ekb.eg | Cancer cell lines ekb.eg |

These studies underscore that the biological profile of a thiazolidine derivative can be precisely tuned by strategic chemical modifications. For instance, the presence of groups with strong electronegativity, such as fluoride (B91410) and chloride atoms on a phenyl moiety, has been shown to significantly boost antifungal activity. nih.gov Similarly, the inclusion of halophenyl rings on the thiazolidin-4-one scaffold is a known strategy for increasing antiviral potency. nih.gov

Contribution of Specific Chemical Moieties to Molecular Interactions

The specific chemical groups attached to the core thiazolidine structure are the primary determinants of its interaction with biological targets.

Nitro-substituted Aromatic Portion: In the inhibition of SARS-CoV-2 Mpro, a nitro-substituted aromatic ring plays a central role by establishing critical π-π stacking interactions with the catalytic His-41 residue of the enzyme. nih.gov This interaction is a key anchor for the inhibitor in the active site.

Thiazolidinone Core: The core heterocyclic ring itself can function as a structural mimetic. For example, it can mimic the Gln residue in the natural substrate of the SARS-CoV-2 Mpro, allowing it to occupy the active site and block enzymatic activity. nih.gov

Substituents on Phenyl Rings: As detailed in SAR studies, electron-withdrawing and electron-releasing groups on phenyl rings attached to the thiazolidine scaffold directly modulate the electronic properties of the molecule, thereby influencing its binding affinity and biological effect. nih.govnih.gov

Antiviral Activity Mechanisms in Model Systems (e.g., Tobacco Mosaic Virus (TMV))

Thiourea (B124793) derivatives, which are structurally related to thiazolidin-2-imines, have demonstrated notable activity against the Tobacco Mosaic Virus (TMV). nih.gov TMV is a widely studied plant virus that serves as a model system for understanding viral replication and identifying antiviral agents. mdpi.com The primary mechanism of action for many antiviral compounds against TMV involves interference with the viral coat protein. nih.gov

Inhibition of Viral Assembly Processes

The assembly of a complete virus particle is a critical step in the viral life cycle. nih.gov For TMV, the viral nucleic acid must interact with the viral coat protein to form a stable, infectious virion capable of long-distance spread within the host. nih.gov Antiviral agents that act on the coat protein can disrupt this assembly process.

Studies on novel thiourea-containing compounds have shown that they can interfere with one or more steps of viral reproduction. nih.gov By targeting the coat protein, these agents can prevent the proper encapsidation of the viral RNA, effectively halting the formation of new, functional virus particles. This disruption of the assembly process is a key mechanism for reducing the viral load and controlling the infection within the host plant. nih.gov

Antifungal Activity Mechanisms in Model Systems

The thiazolidine scaffold is a core component of numerous compounds with potent antifungal properties. mdpi.comresearchgate.netnih.gov The primary mechanism of action for many of these derivatives is the inhibition of ergosterol biosynthesis.

A proposed mechanism for some thiazolidine derivatives involves targeting lanosterol 14α-demethylase, an enzyme vital for creating ergosterol, which is a key component of the fungal cell membrane. mdpi.comnih.gov By inhibiting this enzyme, the compounds disrupt the integrity and function of the fungal membrane, leading to cell death. nih.gov More recent research on related heterocyclic structures has also suggested novel modes of action, such as the disruption of the tryptophan metabolic pathway and wax biosynthesis in fungi like Botrytis cinerea. nih.gov

Broad-Spectrum Fungicidal Activities

Derivatives of 2-imino-thiazolidin-4-one have demonstrated significant fungicidal effects against a variety of agricultural fungi. mdpi.comresearchgate.net The breadth of activity highlights the potential of this chemical class in crop protection.

Reported Fungicidal Activity of Thiazolidine Derivatives:

| Fungal Species | Type of Activity |

| Candida albicans | Antifungal nih.govnih.gov |

| Candida parapsilosis | Antifungal nih.govnih.gov |

| Cryptococcus laurentii | Antifungal nih.gov |

| Trichosporon asahii | Antifungal nih.gov |

| Rhodotorula spp. | Antifungal nih.gov |

| Botrytis cinerea | Fungicidal nih.gov |

| Rhizoctonia solani | Fungicidal nih.gov |